
CID 57467918
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium Silicon Germanium Alloy . This compound is a combination of gadolinium, silicon, and germanium, and it has unique properties that make it valuable in various specialized applications. Gadolinium is a rare earth element known for its high magnetic moment and is often used in semiconductor fabrication and nuclear reactor shielding .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Gadolinium Silicon Germanium Alloy involves the combination of gadolinium, silicon, and germanium in specific stoichiometric ratios. The synthesis typically requires high-temperature conditions to ensure proper alloy formation. The melting point of the alloy is around 1675°C .
Industrial Production Methods
Industrial production of this alloy involves melting the constituent elements in a controlled environment to prevent contamination. The process may include steps such as:
Melting: The elements are melted together in a high-temperature furnace.
Casting: The molten alloy is cast into desired shapes.
Cooling: Controlled cooling to achieve the desired crystal structure and properties.
化学反応の分析
Types of Reactions
Gadolinium Silicon Germanium Alloy can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent elements under specific conditions.
Substitution: Silicon and germanium atoms can be substituted with other elements in the alloy.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the use of other elements like aluminum or boron under controlled conditions.
Major Products Formed
Oxides: Gadolinium oxide, silicon dioxide, and germanium dioxide.
Reduced Elements: Pure gadolinium, silicon, and germanium.
科学的研究の応用
Gadolinium Silicon Germanium Alloy has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of new materials with unique magnetic and electronic properties.
Biology: Investigated for potential use in biomedical imaging due to gadolinium’s magnetic properties.
Medicine: Explored for use in contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of semiconductors and other electronic components.
作用機序
The mechanism by which Gadolinium Silicon Germanium Alloy exerts its effects is primarily related to its magnetic properties. Gadolinium has a high magnetic moment, which makes the alloy useful in applications requiring strong magnetic fields. The molecular targets and pathways involved include:
Magnetic Resonance Imaging (MRI): Gadolinium enhances the contrast in MRI scans by interacting with the magnetic fields.
Semiconductor Devices: The alloy’s electronic properties are exploited in the fabrication of semiconductors.
類似化合物との比較
Similar Compounds
- Gadolinium Silicide (Gd5Si4)
- Gadolinium Germanide (Gd5Ge3)
- Silicon Germanium Alloy (SiGe)
Uniqueness
Gadolinium Silicon Germanium Alloy is unique due to its combination of gadolinium’s magnetic properties with the electronic properties of silicon and germanium. This makes it particularly valuable in applications requiring both magnetic and electronic functionalities.
特性
CAS番号 |
189118-23-8 |
|---|---|
分子式 |
GdGeSi |
分子量 |
258.0 g/mol |
InChI |
InChI=1S/Gd.Ge.Si |
InChIキー |
LVKVKSQVTJLPDE-UHFFFAOYSA-N |
正規SMILES |
[Si].[Ge].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


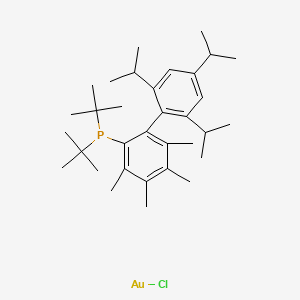
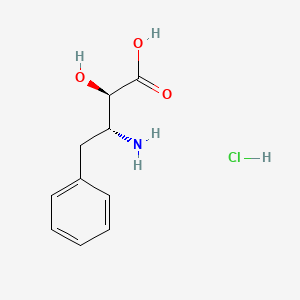

![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)


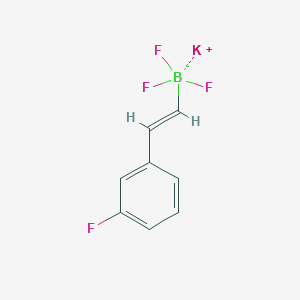
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
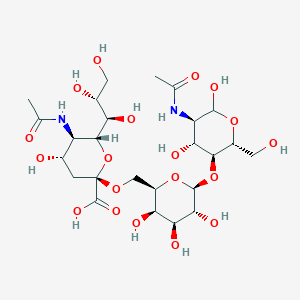
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
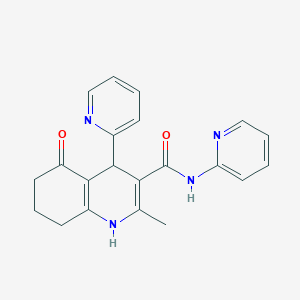
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
